Product packaging for Methyl [2,4'-bipyridine]-6-carboxylate(Cat. No.:)

Methyl [2,4'-bipyridine]-6-carboxylate

Cat. No.: B12999232
M. Wt: 214.22 g/mol
InChI Key: SPMLNKUWPNTSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Significance of the Bipyridine Core and its Functionalization for Ligand Design

The bipyridine core is a privileged scaffold in coordination chemistry due to its ability to form stable chelate rings with a wide array of metal ions. wikipedia.org The 2,2'-isomer, for instance, is a classic chelating ligand that forms robust complexes with many transition metals, finding use in areas from catalysis to materials science. wikipedia.orgwikipedia.org The planarity of the bipyridine unit facilitates electron delocalization, which in turn gives rise to distinctive redox and optical properties in its metal complexes. wikipedia.org

The true power of the bipyridine framework lies in its susceptibility to functionalization. mdpi.com The introduction of various substituent groups onto the pyridine (B92270) rings is a powerful strategy for tuning the ligand's properties. For example, the addition of alkyl groups can enhance the solubility of the resulting complexes in organic solvents. wikipedia.org The strategic placement of functional groups can also introduce steric hindrance to protect the metal center or to direct the geometry of the resulting complex. wikipedia.org In the case of asymmetrically substituted bipyridines, the lack of C2 symmetry can lead to the formation of diastereomers in the resulting metal complexes, which is a critical consideration in the design of chiral catalysts and stereochemically defined materials. bohrium.commdpi.com

Importance of Carboxylate and Ester Functionalities in Directing Research Avenues

The incorporation of carboxylate and ester functionalities into the bipyridine scaffold introduces additional coordination sites and modulates the electronic properties of the ligand. Carboxylate groups, being anionic, can act as bridging ligands to form polynuclear structures or coordination polymers. nih.gov The presence of these oxygen-based donors alongside the nitrogen atoms of the pyridine rings allows for the creation of heteroleptic coordination environments with diverse structural and electronic characteristics.

Ester groups, such as the methyl carboxylate in the title compound, serve as valuable precursors to carboxylic acids through hydrolysis. This transformation is a key step in the synthesis of more complex ligands and materials. acs.org Furthermore, the ester group itself can participate in coordination, although it is a weaker donor than the carboxylate. Its presence influences the electron density of the pyridine ring, which in turn affects the strength of the metal-ligand bond and the redox properties of the resulting complex. The ability to hydrolyze the ester to a carboxylic acid also opens up avenues for post-synthetic modification of metal complexes and materials.

Overview of Research Trajectories for Methyl [2,4'-bipyridine]-6-carboxylate and Related Functionalized Bipyridine Ligands

The synthesis of asymmetrically substituted bipyridines like this compound is a significant area of research. Traditional methods often produce mixtures of isomers that are difficult to separate. Modern synthetic strategies, however, offer greater control and selectivity. Cross-coupling reactions, such as the Negishi, Stille, and Suzuki reactions, have become powerful tools for the targeted synthesis of unsymmetrical bipyridines. mdpi.comzendy.ioorgsyn.org The Negishi coupling, for example, utilizes organozinc reagents and has shown a high tolerance for various functional groups, including esters, making it a suitable method for the preparation of compounds like this compound. orgsyn.orgorgsyn.org

Another important synthetic route is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.orgdrugfuture.com This method is highly versatile and can be used to generate a wide range of functionalized pyridines and bipyridines. acs.orgwikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B12999232 Methyl [2,4'-bipyridine]-6-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 6-pyridin-4-ylpyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-4-2-3-10(14-11)9-5-7-13-8-6-9/h2-8H,1H3

InChI Key

SPMLNKUWPNTSED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies for Methyl 2,4 Bipyridine 6 Carboxylate and Analogous Functionalized Bipyridines

Strategic Approaches to Bipyridine Scaffold Construction

The creation of the bipyridine framework is typically achieved through powerful carbon-carbon bond-forming reactions, primarily metal-catalyzed cross-coupling, or through homocoupling techniques. nih.govmdpi.com An alternative strategy involves the initial synthesis of a substituted precursor, such as a methyl-bipyridine, followed by oxidative functionalization to yield the desired carboxylate group. rsc.org

Metal-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing the C(sp²)–C(sp²) bond of the bipyridine skeleton. mdpi.com These reactions offer a high degree of control over the substitution pattern, allowing for the synthesis of unsymmetrical bipyridines from appropriately functionalized pyridine (B92270) precursors. The primary challenge in these reactions is the tendency of the bipyridine product to coordinate with the metal catalyst, which can decrease its activity. mdpi.comresearchgate.net Therefore, careful design of the catalytic system is crucial for success. researchgate.net

Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for preparing bipyridines under mild conditions and with high yields. organic-chemistry.orgorgsyn.org This method is noted for its excellent tolerance of various functional groups, including esters (COOR), which is highly relevant for the direct synthesis of compounds like Methyl [2,4'-bipyridine]-6-carboxylate. orgsyn.orgorgsyn.org

The reaction typically pairs pyridylzinc halides with halopyridines (chloro-, bromo-, or iodo-substituted). organic-chemistry.orgorgsyn.org An efficient and mild strategy utilizes tetrakis(triphenylphosphine)palladium(0) as a simple and commercially available catalyst for coupling with both 2-bromo- and the less reactive 2-chloropyridines. organic-chemistry.org Bromo-substituted pyridines often react efficiently at room temperature, while chloropyridines may require heating. organic-chemistry.org The use of Pd(dba)₂ and ligands like XPhos has also proven effective for the coupling of 2-heterocyclic organozinc reagents with aryl chlorides, providing high yields of 2-aryl-substituted pyridines. mdpi.com

Catalyst/LigandReactantsKey FeaturesYieldsReference
Pd(PPh₃)₄Organozinc pyridyl reagents + 2-bromo/chloro-pyridinesMild conditions; commercially available catalyst.Good to excellent (50-98%) organic-chemistry.org
Pd(dba)₂ / XPhos2-Pyridyl zinc halides + bromopyridinesComplements other methods for 2-pyridyl coupling.High mdpi.com
Ni/Al₂O₃–SiO₂ or Pd/Al₂O₃2-Pyridyl zinc bromide + 2-bromopyridineYields enhanced by microwave irradiation.High mdpi.com

Stille coupling utilizes organotin reagents (such as 2-tributylstannylpyridine) reacting with organic halides, catalyzed by palladium complexes. acs.orgcmu.edu This method is highly effective for synthesizing a wide variety of symmetrically and unsymmetrically substituted 2,2'-bipyridines, often in high yields and on a multigram scale. acs.orgnih.gov A key advantage is its ability to proceed in systems where Suzuki coupling might be less effective. mdpi.com However, a significant drawback is the high toxicity of the organostannane reactants. mdpi.comacs.org The reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) in a solvent like toluene, though it may require prolonged heating. acs.orgorgsyn.org

CatalystReactantsKey FeaturesYieldsReference
Pd(PPh₃)₄Organotin pyridines + BromopicolinesModular design for various functionalizations.Good acs.org
Pd(PPh₃)₄2-Tributylstannylpyridine + BromopyridinesEffective for mono- and disubstituted bipyridines.High cmu.edunih.gov

The Suzuki coupling reaction, which pairs an organoboron compound (like a pyridyl boronic acid) with an organic halide, is a highly attractive route for forming C(sp²)–C(sp²) bonds. mdpi.com However, its application to 2,2'-bipyridine (B1663995) synthesis has historically been challenging due to the poor stability of 2-pyridylboronic acid derivatives. mdpi.comresearchgate.net Recent development of stabilized 2-pyridylboronic acid esters has made this a more viable and efficient alternative. researchgate.net Standard conditions often involve a palladium catalyst such as Pd(PPh₃)₄ with a base like Na₂CO₃, but this can require high catalyst loading ( >10 mol%) and may result in moderate yields (50-65%) due to product inhibition. mdpi.comresearchgate.net To overcome this, more advanced catalytic systems have been developed, such as using stable cyclopalladated ferrocenylimine catalysts or employing imidazolium (B1220033) salts as ligands, which can achieve very high turnover numbers. mdpi.com

Homocoupling reactions provide a direct route to symmetrical bipyridines from a single halopyridine precursor. nova.edu These methods often employ a metal catalyst and a reducing agent.

The Ullmann reaction , traditionally using copper, is a classic method for forming symmetrical biaryls. mdpi.com More contemporary methods often use palladium or nickel catalysts. For instance, Ni-catalyzed reductive couplings of 2-halopyridines, using catalysts like NiCl₂·6H₂O without external ligands, can efficiently produce 2,2'-bipyridines in high yield. mdpi.com Another approach involves using NiBr₂(PPh₃)₂ with zinc powder as the reductant. mdpi.com

Electrochemical methods have also emerged as a simple and efficient technique for the homocoupling of 2-bromopyridines and their derivatives. nih.gov Using a NiBr₂(bpy) catalyst and a sacrificial zinc or iron anode in an undivided cell at room temperature can produce symmetrical bipyridines in excellent yields (up to 98%). nih.gov

Beyond homocoupling, other heterocoupling techniques exist. Decarboxylative cross-coupling, for example, can join aromatic carboxylates with bromopyridines, offering another pathway to unsymmetrical bipyridines. nih.govmdpi.com

MethodCatalyst/ReagentsReactantsKey FeaturesYieldsReference
Ni-catalyzed Reductive CouplingNiCl₂·6H₂O / Zn2-halopyridinesLigand-free, efficient for 2,2'-bipyridines.High mdpi.com
Ni-catalyzed Reductive CouplingNiBr₂(PPh₃)₂ / Et₄NI / Zn powder4-bromo-2,6-dimethylpyridineMild conditions.High mdpi.com
Electrochemical HomocouplingNiBr₂(bpy) / Sacrificial anode (Zn or Fe)2-bromomethylpyridinesSimple, efficient, ambient temperature.58-98% nih.gov
Pd-catalyzed HomocouplingPd(OAc)₂ / PiperazineBromopyridinesOperationally straightforward, good substrate compatibility.Good mdpi.com

An effective and strategic route to pyridine carboxylic acids and their esters involves the oxidation of a precursor containing a methyl group. google.comacs.org This two-step approach first focuses on constructing a methyl-substituted bipyridine scaffold, such as 2-methyl-4,4'-bipyridine, using the cross-coupling or homocoupling methods described previously. rsc.org

Once the methyl-bipyridine is synthesized, the methyl group is oxidized to a carboxylic acid. rsc.org This transformation can be achieved using various oxidizing agents. The resulting pyridine carboxylic acid can then be easily esterified, for example, by reacting with methanol (B129727) in the presence of an acid catalyst like thionyl chloride, to yield the final methyl carboxylate product, such as this compound. chemicalbook.com The synthesis of 4,4′-bipyridine-2-carboxylic acid from its 2-methyl-4,4′-bipyridine intermediate serves as a clear example of this powerful strategy. rsc.org

Decarboxylative Cross-Coupling Methods

Decarboxylative cross-coupling has emerged as a powerful method for forming carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that require pre-formed organometallic reagents. wikipedia.org This strategy utilizes relatively inexpensive and stable carboxylic acids as coupling partners. wikipedia.org

The synthesis of a [2,4'-bipyridine] core can be achieved through the palladium-catalyzed decarboxylative cross-coupling of a heteroaromatic carboxylic acid with an aryl halide. acs.org For the synthesis of the title compound's backbone, this would involve the reaction of a pyridine-2-carboxylic acid derivative with a 4-halopyridine. A significant advancement in this area was the development of dual-catalyst systems, often employing both palladium and copper. nih.govruhr-uni-bochum.de

In a typical mechanism proposed by Goossen and co-workers, the process involves two interconnected catalytic cycles. wikipedia.org The copper catalyst facilitates the decarboxylation of the carboxylic acid to form an aryl-copper intermediate. wikipedia.orgnih.gov Simultaneously, the palladium catalyst undergoes oxidative addition with the aryl halide. wikipedia.org The subsequent transmetalation of the aryl group from copper to the palladium complex, followed by reductive elimination, yields the final biaryl product and regenerates the active catalysts. wikipedia.orgnih.gov This method avoids the need for stoichiometric organometallic reagents and is more tolerant of air and moisture. wikipedia.org Research has shown that these reactions can provide aryl-substituted heteroaromatics with short reaction times. acs.org

Introduction and Functionalization of the Carboxylate Ester Moiety

The methyl carboxylate group is a key feature of the title compound. Its introduction can be achieved either by direct esterification of a corresponding carboxylic acid or by building the functionality through a series of reactions on the pyridine ring.

Esterification of Bipyridine Carboxylic Acids

The most direct route to forming the methyl ester is the esterification of the corresponding [2,4'-bipyridine]-6-carboxylic acid. The Fischer-Tropsch esterification is a classic and widely used method for this transformation. masterorganicchemistry.comlibretexts.org

This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.edumasterorganicchemistry.com The reaction is an equilibrium, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent proton transfer and elimination of water yield the final ester. masterorganicchemistry.com

Alternative methods for esterification under milder, non-acidic conditions have also been developed. One notable procedure involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). orgsyn.org This method is effective for a wide variety of acids and alcohols and proceeds at room temperature in aprotic solvents like dichloromethane. orgsyn.org

Table 1: Comparison of Esterification Methods for Carboxylic Acids

MethodReagentsTypical ConditionsAdvantagesReference
Fischer EsterificationCarboxylic Acid, Alcohol (excess), Strong Acid Catalyst (e.g., H₂SO₄)Heating/refluxInexpensive reagents, suitable for large scale. masterorganicchemistry.com masterorganicchemistry.commasterorganicchemistry.com
DCC/DMAP CouplingCarboxylic Acid, Alcohol, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP)Room temperature, aprotic solvent (e.g., CH₂Cl₂)Mild, non-acidic conditions, high yields. orgsyn.org orgsyn.org
Alkane Sulfonic Acid CatalysisPyridine Carboxylic Acid, Alkanol, Alkyl Sulfonic Acid, Inert Solvent (e.g., Benzene)Reflux with azeotropic removal of waterHigh, near-quantitative yields with small amounts of catalyst. google.com google.com

Formylation and Subsequent Oxidation Reactions (e.g., Vilsmeier-Haack reaction)

An alternative strategy to introduce the carboxylate group involves a two-step process: formylation followed by oxidation. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org

The reaction uses a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent then attacks the aromatic ring. Subsequent hydrolysis of the resulting iminium ion during workup yields the aryl aldehyde. organic-chemistry.orgwikipedia.org While pyridine itself is electron-deficient, the reaction can be applied to activated pyridine derivatives or other heterocycles. youtube.compharmaguideline.com Once the [2,4'-bipyridine]-6-carbaldehyde (B12994691) is formed, it can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents. This acid can then be esterified as described previously. thieme-connect.de

Functionalization at Specific Pyridine Positions (e.g., 6-position)

The introduction of substituents at specific positions on the pyridine ring is governed by the electronic nature of the ring. The pyridine ring is electron-deficient, and the positions alpha (C2, C6) and gamma (C4) to the nitrogen atom are particularly susceptible to nucleophilic attack. pharmaguideline.com The C2 and C6 positions are often readily functionalized due to both favorable electronic factors and the proximity of the nitrogen atom, which can act as a directing group. nih.gov

A common strategy involves the late-stage functionalization of a pre-formed bipyridine. For example, a C-H bond at the 6-position can be converted to a more versatile functional group. One such method involves a two-step sequence of C-H fluorination followed by a nucleophilic aromatic substitution (SNAr) of the installed fluoride. nih.gov This approach allows for the installation of a variety of functional groups, including those that can later be converted into a carboxylic acid, such as a nitrile or an alkyl group. Research has shown that substrates with alkyl groups at the 2-position can react selectively at the 6-position. nih.gov This site-selectivity is crucial for synthesizing specifically substituted bipyridines like the target molecule. acs.org

Optimization of Reaction Conditions and Yields

Achieving high yields in the synthesis of functionalized bipyridines often requires careful optimization of reaction parameters. This is particularly true for metal-catalyzed cross-coupling reactions, where the choice of catalyst, ligand, base, solvent, and temperature can dramatically influence the outcome. mdpi.compreprints.org

For instance, in nickel-mediated intramolecular couplings for synthesizing bipyridine macrocycles, a screen of conditions revealed significant differences in yield. rsc.org Replacing NiCl₂·6H₂O with NiBr₂(PPh₃)₂ or switching the reducing metal from Zinc (Zn) to Manganese (Mn) led to improved yields by mitigating side reactions like proto-dehalogenation. rsc.org Similarly, the choice of solvent is critical; while DMF is common, THF was found to be less efficient in certain Ni-mediated couplings. rsc.org In Suzuki couplings, the use of specific ligands, such as those based on imidazolium salts, has been shown to dramatically increase the turnover number and efficiency of the palladium catalyst. nih.gov

Table 2: Example of Reaction Condition Optimization for Bipyridine Synthesis (Ni-mediated Intramolecular Homo-coupling)

Catalyst SystemSolventReducing MetalYield (%)Key ObservationReference
NiCl₂(dppp) (10 mol%)DMFZn (3 equiv)No ReactionInitial conditions ineffective. rsc.org
NiCl₂·6H₂O (30 mol%)DMFZn (3 equiv)15Switching Ni source gives low yield. rsc.org
NiBr₂(PPh₃)₂ (30 mol%)DMFZn (3 equiv)35Different Ni complex improves yield. rsc.org
NiBr₂(PPh₃)₂ (30 mol%)THFZn (3 equiv)21THF proves to be a less effective solvent. rsc.org
NiBr₂(PPh₃)₂ (30 mol%)DMFMn (3 equiv)52Switching to Mn from Zn significantly improves yield. rsc.org

Data derived from an analogous macrocyclic system to illustrate optimization principles. rsc.org

Emerging and Green Chemistry Approaches in Bipyridine Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for bipyridine synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net

A prominent emerging technique is mechanochemistry, which involves conducting reactions in the solid state using mechanical energy from ball milling. nih.govuniud.it This solvent-free method offers several advantages over traditional solvothermal synthesis, including significantly shorter reaction times, quantitative yields, and the elimination of bulk solvents, which are often costly and environmentally harmful. nih.govuniud.it The mechanochemical synthesis of various bipyridine-metal complexes has been demonstrated to be a straightforward and expeditious process. nih.govfsu.edu For example, the synthesis of Fe(BiPy)₃(BF₄)₂ was completed in just 15 minutes using this method. nih.gov

Other green approaches include the use of electrochemical methods, which can avoid the toxicity and high cost associated with some metal catalysts, and photocatalysis, which can utilize visible light to drive reactions under mild conditions. nih.gov Solventless reaction methodologies, such as sequential aldol (B89426) and Michael addition reactions performed without solvents, also align with green chemistry principles by minimizing waste generation. researchgate.net

Coordination Chemistry and Metal Complexation of Methyl 2,4 Bipyridine 6 Carboxylate

Ligand Properties and Chelation Behavior

The unique structural arrangement of Methyl [2,4'-bipyridine]-6-carboxylate, featuring two pyridine (B92270) rings and a carboxylate ester group, dictates its interaction with metal ions. This structure allows for diverse coordination modes and imparts specific electronic properties to the resulting metal complexes.

Bidentate vs. Polydentate Coordination Modes

This compound typically functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two pyridine rings. libretexts.org This is a characteristic feature of bipyridine-based ligands, which form stable five-membered chelate rings with metal ions. nih.gov The geometry of the resulting complex is often a propeller-shape, particularly in octahedral complexes like those formed with ruthenium(II). libretexts.org

However, the presence of the methyl carboxylate group at the 6-position introduces the possibility of polydentate coordination. The oxygen atom of the carbonyl in the ester group can also act as a donor atom, allowing the ligand to behave in a tridentate fashion, binding through two nitrogen atoms and one oxygen atom (N,N',O). This mode is especially relevant for oxophilic metals such as lanthanides and actinides. Furthermore, the carboxylate group can bridge between two metal centers, leading to the formation of coordination polymers. rsc.org For instance, the related ligand 4,4′-bipyridine-2-carboxylic acid has been shown to form metal-containing building blocks that assemble into mixed-metal framework materials. rsc.org

Influence of the Carboxylate Ester Group on Coordination Sphere and Stability

The carboxylate ester group at the 6-position significantly influences the steric and electronic properties of the ligand, which in turn affects the coordination sphere and stability of its metal complexes. While generally a weaker coordinating group than a deprotonated carboxylic acid, the ester's carbonyl oxygen can still form dative bonds with metal ions. researchgate.net

Steric Influence: The position of the ester group can introduce steric hindrance around the metal center, potentially affecting the geometry of the complex and the coordination of other ligands. This steric bulk can impact catalytic activity and the stability of different oxidation states, as seen in nickel complexes with substituted bipyridine ligands where bulky substituents in the 6,6'-positions hindered ligand coordination. nih.gov

Electronic Influence: The ester group is an electron-withdrawing group, which modifies the electron density on the pyridine rings. This electronic perturbation affects the π-acceptor properties of the bipyridine system, influencing the strength of the metal-ligand bond and the redox potential of the complex. This can alter the stability and electronic properties of the resulting metal complex. stjohns.edu Complexes with polydentate ligands that form five- or six-membered chelate rings tend to exhibit enhanced stability compared to those with monodentate ligands. nih.gov

Redox Activity and Non-Innocent Ligand Behavior in Metal Complexes

Bipyridine-based ligands are classic examples of "non-innocent" ligands, meaning they can actively participate in the redox chemistry of a complex rather than acting as passive spectators. rsc.org The extended π-system of the bipyridine framework can accept and stabilize electrons, making the ligand itself redox-active.

In complexes with metals like iron(II) or zinc(II), the bipyridine ligand can be reduced, forming a ligand-based radical anion ([bpy]•⁻). acs.orgacs.org This behavior is crucial in many catalytic processes where the ligand acts as an electron reservoir. acs.org The reduction of the ligand induces significant structural changes, such as the lengthening of the imino C=N bonds and shortening of other bonds within the pyridine rings, consistent with the population of a π* antibonding orbital. acs.orgnih.gov This redox non-innocence can be studied using techniques like cyclic voltammetry, which would reveal the ligand-based reduction waves, and spectroscopy (EPR, Mössbauer), which can confirm the location of the spin density on the ligand. acs.org For example, in a β-diketiminate zinc complex of 2,2'-bipyridine (B1663995), varying the charge of the bpy ligand from 0 to -2 resulted in a linear correlation in bond distances and angles. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Fe(II), Co(II), Mn(II), Cu(II), Ni(II), Ru(II), Zn(II))

Transition metal complexes are typically synthesized by reacting the ligand with metal chlorides, nitrates, or perchlorates in solvents like ethanol, methanol (B129727), or acetonitrile. nih.govnih.govmdpi.comjscimedcentral.com The reaction mixture is often heated to facilitate complex formation. mdpi.com Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent or by layering techniques. nih.gov

Characterization of these complexes relies on a suite of analytical methods:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N and C=O bonds.

NMR Spectroscopy: For diamagnetic complexes like Zn(II), ¹H and ¹³C NMR spectroscopy are used to elucidate the structure in solution. researchgate.net

UV-Vis Spectroscopy: To study the electronic transitions, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many ruthenium(II) and iron(II) bipyridine complexes. stjohns.edu

Magnetic Susceptibility: To determine the magnetic properties of paramagnetic complexes containing metals like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II). researchgate.net

Table 1: Expected Properties of Transition Metal Complexes with this compound

Metal Ion Expected Stoichiometry (Ligand:Metal) Probable Geometry Magnetic Properties
Fe(II) 2:1 or 3:1 Octahedral Paramagnetic (High-spin) or Diamagnetic (Low-spin)
Co(II) 2:1 or 3:1 Octahedral Paramagnetic
Mn(II) 2:1 Octahedral Paramagnetic
Cu(II) 2:1 Distorted Octahedral or Square Planar Paramagnetic
Ni(II) 2:1 or 3:1 Octahedral Paramagnetic
Ru(II) 3:1 Octahedral Diamagnetic
Zn(II) 2:1 or 3:1 Octahedral or Tetrahedral Diamagnetic

Lanthanide and Actinide Metal Complexes

The complexation of f-block elements with nitrogen-donor ligands is of significant interest, particularly for applications in nuclear fuel reprocessing and radioactive waste separation. nih.govrsc.org Ligands containing both soft N-donors (like pyridine) and hard O-donors (like a carboxylate ester) are promising for the selective separation of actinides from lanthanides. nih.gov

The synthesis of lanthanide and actinide complexes would likely involve reacting the ligand with metal nitrates or chlorides in a suitable solvent. researchgate.netasianpubs.org Given the oxophilicity of these ions, the carboxylate ester oxygen is expected to participate in coordination, leading to high coordination numbers (often 8, 9, or 10). researchgate.net The resulting complexes are typically characterized by methods similar to those used for transition metals, with particular emphasis on:

X-ray Crystallography: To understand the complex coordination geometries. acs.orgacs.org

Luminescence Spectroscopy: Many lanthanide ions (e.g., Eu³⁺, Tb³⁺) are luminescent, and their emission spectra are sensitive to the coordination environment, providing insight into the complex structure in solution. acs.org

Solvent Extraction Studies: To evaluate the selectivity of the ligand for different metal ions, which is crucial for separation applications. researchgate.net

Table 2: Expected Properties of Lanthanide and Actinide Complexes with this compound

Metal Ion Expected Stoichiometry (Ligand:Metal) Probable Coordination Number Key Characteristics
Lanthanides (e.g., Eu³⁺, Nd³⁺) 1:1, 2:1, or 3:1 8, 9, or 10 Likely involves coordination from both N and O donors. researchgate.netresearchgate.net Luminescent properties for certain ions.
Actinides (e.g., Am³⁺, Cm³⁺) 1:1 or 2:1 8, 9, or 10 Higher affinity for soft-donor ligands compared to lanthanides, potentially enabling selective separation. nih.gov

Main Group Metal Complexes (e.g., Antimony(V))

While transition metals are commonly used, the coordination of this compound and related ligands extends to main group elements. Antimony(V) complexes, for instance, have been a subject of study, particularly in the context of medicinal chemistry. Amphiphilic antimony(V) complexes have been prepared and investigated for their potential therapeutic applications. nih.gov These complexes are typically formed by reacting an antimony(V) source with suitable organic ligands, resulting in compounds where the Sb(V) center is coordinated to the ligand. nih.govrsc.org

Studies on the interaction of Sb(V) with nucleosides have shown that it can form 1:2 Sb(V)-nucleoside complexes in aqueous solutions. nih.gov This complexation is significant as it may occur in acidic cellular compartments. nih.gov The formation of polynuclear complexes involving main group metals like Strontium (Sr) and Calcium (Ca) with related polycarboxylate ligands has also been documented, demonstrating the capacity of these metals to form extended polymeric chains. researchgate.net The coordination patterns often differ from those of transition metals due to differences in ionic radii and electronic configurations. researchgate.net

Research into antimony(III) halide complexes with related nitrogen-containing heterocyclic ligands, such as 6-methylquinoline, shows the formation of discrete complex anions like [Sb2Cl10]4-, [SbBr6]3-, and [Sb2I10]4-. researchgate.net The structure and luminescent properties of these complexes are influenced by the coordination polyhedron of the antimony ion. researchgate.net

Stoichiometry and Geometrical Aspects of Coordination

The stoichiometry and geometry of the metal complexes formed with bipyridine carboxylate ligands are fundamental to their resulting structure and properties. The metal-to-ligand ratio is a critical factor in determining the final architecture of the complex. nih.gov For instance, studies with related thiosemicarbazone ligands have shown that both 1:1 and 1:2 metal-to-ligand stoichiometries can be achieved, leading to mono-ligand or bis-ligand complexes, respectively. nih.gov

The coordination geometry around the metal center is dictated by the nature of the metal ion and the coordinating atoms of the ligand. Various geometries are observed, including octahedral, square-pyramidal, and distorted square-planar arrangements. nih.govnih.govrsc.org In a dinuclear cadmium complex with a related carboxylate ligand, the Cd(II) atom exhibits a coordination environment that departs significantly from ideal octahedral geometry. nih.gov Similarly, in a series of metal-organic frameworks (MOFs), Mn(II) cations were found in a 5+2 coordination environment and in an octahedral environment within the same structure. mdpi.com

The coordination mode of the ligand itself is also a key aspect. Bipyridine carboxylate ligands can act as bidentate, tridentate, or even higher denticity linkers, chelating to metal ions through their nitrogen and oxygen atoms. The flexibility in coordination allows for the formation of diverse and complex structures.

Table 1: Selected Coordination Geometries and Stoichiometries

Metal Ion Ligand System Stoichiometry (Metal:Ligand) Coordination Geometry Reference
Ni(II) Morpholine-thiosemicarbazone 1:1 Slightly distorted square-planar nih.gov
Zn(II) Morpholine-thiosemicarbazone 1:1 Slightly distorted square-pyramidal nih.gov
Cd(II) 3-carboxy-6-methylpyridine-2-carboxylate 2:2 (dinuclear) Distorted octahedral nih.gov
Cu(II) 4,4'-bipyridine-2,6,2',6'-tetracarboxylate 2:1 Elongated octahedral nih.govrsc.org
Co(II) 4,4'-bipyridine-2,6,2',6'-tetracarboxylate 3:2 Octahedral nih.govrsc.org
Ni(II) 5-sulfoisophthalic acid & 4,4'-bipyridine (B149096) 1:1:1 Orthorhombic acs.orgnih.gov

Mononuclear and Polynuclear Complex Architectures

This compound and its analogues are capable of forming both simple mononuclear complexes and more complex polynuclear architectures. The final structure is often influenced by the specific ligand, the metal ion used, and the reaction conditions.

Mononuclear complexes are formed when a single metal center is coordinated by one or more ligand molecules. While the bridging potential of bipyridine-type ligands often favors the formation of polymers, mononuclear species can be isolated. nih.gov For example, the reaction of a potentially pentadentate bis[N-(2'-pyridylmethyl)carbamyl]pyridine ligand with Cu(II) and Ni(II) resulted in the observation of minor species corresponding to 1:1 mononuclear complexes, [CuL1] and [NiL1]. researchgate.net

Polynuclear complexes , which contain two or more metal centers, are a common outcome. These can range from simple dinuclear species to larger clusters.

Dinuclear complexes: A dinuclear cadmium complex has been reported where two Cd(II) centers are bridged by carboxylate oxygen atoms from the ligand. nih.gov Similarly, dinuclear lanthanide(III) complexes with methyl 2-pyridyl ketoxime feature two Ln(III) centers bridged by acetate (B1210297) groups. nih.gov

Tetranuclear and higher nuclearity complexes: The assembly of more complex polynuclear structures has also been achieved. A tetranuclear copper(II) complex, [Cu4(L1)2(dipic)2(OH2)2], was formed using a bis[N-(2'-pyridylmethyl)carbamyl]pyridine ligand in the presence of pyridine-2,6-dicarboxylic acid. researchgate.net Research has also detailed the synthesis of polynuclear complexes with main group and transition metals, where the nuclearity of the complex units can increase from two to five. researchgate.net

Chirality and Stereochemistry in Metal-Ligand Assemblies

The assembly of metal ions with ligands like this compound can lead to the formation of chiral structures. This chirality can arise from the ligand itself or from the spatial arrangement of the ligands around the metal centers.

A notable example is the formation of helical complexes. Double helical structures are particularly robust, as seen in a dinuclear Cu(II) complex, [Cu2L1(2)], and a trinuclear Ni(II) complex, [Ni(3)(L1)2(OAc)2(MeOH)2]. researchgate.net In these instances, the crystals obtained feature a racemic mixture of left- and right-handed double helices, which are stabilized by π-stacking interactions between the ligands that span multiple metal ions. researchgate.net The study of a two-dimensional Ni(II) coordination polymer using a chiral Schiff base ligand also demonstrated diastereoselectivity in the structure through a process of chiral self-discrimination. researchgate.net

Supramolecular Assemblies and Coordination Polymers

The ability of this compound to act as a bridging ligand makes it an excellent candidate for the construction of supramolecular assemblies and coordination polymers. These are extended structures formed through the self-assembly of metal ions (nodes) and organic ligands (linkers).

Coordination polymers can have one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. mdpi.com For instance, two zinc(II) coordination polymers synthesized with a related terpyridine-carboxylic acid ligand exhibited 1D ladder chain structures, which were further linked by π-π stacking to form 2D layers. researchgate.net The use of mixed-ligand systems, combining bipyridine-tetracarboxylate with imidazole-containing ligands, has led to the construction of 2D double-layer structures and unique 3D frameworks. rsc.org

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline coordination polymers characterized by high porosity and surface area. mdpi.comresearchgate.net The bipyridine carboxylate motif is frequently employed in the design of MOFs.

The synthesis of a cobalt(II) MOF using 4,4'-bipyridine-2,6,2',6'-tetracarboxylate resulted in a 3D framework containing rectangular channels. nih.govrsc.org Similarly, a nickel(II)-based MOF was synthesized using 5-sulfoisophthalic acid and 4,4'-bipyridine as mixed linkers, creating a 3D framework with an orthorhombic crystal system. acs.orgnih.gov

The properties of these MOFs can be tuned. For example, a zirconium-based MOF, UiO-67-bpy, was modified post-synthetically by N-quaternization of the pyridine sites. nih.gov This modification changed the framework from neutral to cationic and altered its physical and chemical properties, such as enhancing CO2 uptake and extending its optical absorption. nih.gov

Table 2: Examples of MOFs with Bipyridine Carboxylate Ligands

MOF System Metal Ion(s) Ligand(s) Dimensionality Key Feature Reference
[Co3L2(H2O)2]n Co(II) 4,4'-bipyridine-2,6,2',6'-tetracarboxylate 3D Rectangular channels (11.6 x 10.5 Å) nih.govrsc.org
[Cu2L(H2O)4]2n Cu(II) 4,4'-bipyridine-2,6,2',6'-tetracarboxylate 2D Coordination grid nih.gov
Ni-SIP-BPY Ni(II) 5-sulfoisophthalic acid, 4,4'-bipyridine 3D Orthorhombic crystal system acs.orgnih.gov
Mn-based MOF Mn(II) 4,4'-bipyridine-2,2',6,6'-tetracarboxylate 3D Porous architecture mdpi.com
[Mn4(bptca)2(titmb)(H2O)7] Mn(II) 4,4′-bipyridine-2,2′,6,6′-tetracarboxylic acid, titmb 2D Double-layer structure rsc.org

Dynamic Coordination Cages and Helicates

Beyond extended polymers, discrete, self-assembled structures like coordination cages and helicates can be formed. These dynamic structures are held together by reversible coordination bonds, allowing for processes like guest encapsulation.

Hollow, spherical coordination cages with diameters of approximately 2 nm have been self-assembled from palladium(II) complexes and multidentate pyridine-based ligands. researchgate.net These cages are water-soluble and can encapsulate a variety of neutral organic guest molecules. researchgate.net The use of 2,2'-bipyridine as an ancillary ligand on the metal centers can facilitate the crystallization of these cages, allowing for detailed X-ray analysis of the host-guest interactions. researchgate.net

Helicates are another class of supramolecular structures with a helical or screw-like geometry. As mentioned previously, the use of a bis[N-(2'-pyridylmethyl)carbamyl]pyridine ligand with Cu(II) led to the self-assembly of a double helical dinuclear complex. researchgate.net This demonstrates the propensity of such ligands to form intricate, chiral assemblies.

Hydrogen-Bonded Networks in Solid-State Structures

The deliberate design and construction of crystalline solids, a field known as crystal engineering, heavily relies on the predictable nature of non-covalent interactions, with hydrogen bonding being a primary tool for the assembly of supramolecular architectures. In the context of metal complexes involving bipyridine and carboxylate-functionalized ligands, hydrogen bonds play a pivotal role in dictating the final solid-state arrangement, influencing properties such as stability, porosity, and catalytic activity. These interactions can occur between the coordinated ligands, between ligands and solvent molecules, or between different complex units, leading to the formation of extended one-, two-, or three-dimensional networks.

While extensive research has been conducted on the hydrogen-bonding patterns in metal-organic frameworks (MOFs) and coordination polymers derived from various bipyridine and carboxylate precursors, specific detailed studies on metal complexes of this compound are not extensively documented in the publicly available scientific literature. However, by examining related structures, the potential for rich and diverse hydrogen-bonded networks in complexes of this particular ligand can be inferred.

The ester functionality in this compound introduces additional possibilities for hydrogen bonding. The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, potentially interacting with hydrogen bond donors from co-ligands, such as coordinated water molecules, or even with C-H groups from neighboring ligands in what is known as a weak C-H···O hydrogen bond.

The formation of these networks is a complex interplay of various factors including the coordination geometry of the metal ion, the nature of the co-ligands, the presence of solvent molecules of crystallization, and the steric and electronic properties of the primary ligand itself. The resulting supramolecular architectures can range from simple dimeric or polymeric chains to intricate three-dimensional frameworks with potential applications in areas such as gas storage and heterogeneous catalysis.

Given the lack of specific crystallographic data for metal complexes of this compound in the available literature, a detailed quantitative analysis of its hydrogen-bonded networks, including specific bond distances and angles, cannot be provided at this time. Further experimental work involving the synthesis and single-crystal X-ray diffraction analysis of such complexes is necessary to fully elucidate their solid-state structures and the precise nature of the hydrogen-bonding interactions that govern their assembly.

Advanced Spectroscopic and Analytical Characterization of Methyl 2,4 Bipyridine 6 Carboxylate and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and purity of a compound.

¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for elucidating the molecular structure of Methyl [2,4'-bipyridine]-6-carboxylate.

In ¹H NMR spectroscopy, the distinct electronic environments of the protons on the two pyridine (B92270) rings and the methyl group result in a unique set of chemical shifts. The aromatic region of the spectrum is expected to show a series of doublets and triplets corresponding to the seven protons on the bipyridine framework. The methyl protons of the ester group would appear as a sharp singlet, typically in the upfield region of the aromatic signals. The integration of these signals confirms the number of protons in each environment, while the coupling patterns reveal their spatial relationships.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Each of the 12 carbon atoms in the bipyridine rings and the two carbons of the methyl carboxylate group (the carbonyl carbon and the methyl carbon) would produce a distinct signal. The chemical shifts are highly sensitive to the electronic environment; for instance, the carbonyl carbon of the ester is expected to resonate at a significantly downfield shift. nih.govorganicchemistrydata.org

Quantitative NMR (qNMR) can be employed for purity assessment by integrating the signals of the analyte against a certified internal standard of known concentration. nih.gov This method offers high precision and accuracy for determining the mass fraction purity of the compound without requiring an identical reference standard of the analyte itself.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group NMR Type Predicted Chemical Shift (ppm) Notes
Pyridine Ring Protons¹H NMR7.0 - 9.0Complex multiplet patterns (doublets, triplets) due to spin-spin coupling.
Methyl Protons (-OCH₃)¹H NMR3.5 - 4.0Sharp singlet, characteristic of ester methyl groups.
Pyridine Ring Carbons¹³C NMR120 - 160Chemical shifts depend on the position relative to nitrogen and substituents.
Carbonyl Carbon (C=O)¹³C NMR160 - 175Downfield shift characteristic of ester carbonyls.
Methyl Carbon (-OCH₃)¹³C NMR50 - 60Typical range for ester methyl carbons.

Investigation of Metal-Induced Chemical Shifts and Conformational Dynamics

Upon coordination to a metal ion, the electronic environment of the this compound ligand is significantly altered, leading to observable changes in its NMR spectrum. The coordination typically occurs through the nitrogen atoms of the bipyridine moiety. This interaction causes a downfield shift of the pyridine proton signals, with the magnitude of the shift depending on the metal ion, its oxidation state, and the coordination geometry. rsc.orgresearchgate.net By analyzing these metal-induced shifts, researchers can infer the binding mode of the ligand.

Furthermore, NMR spectroscopy can be used to study the conformational dynamics of the resulting metal complexes in solution. researchgate.net For bipyridine ligands, rotation around the C-C bond connecting the two pyridine rings can be investigated. In metal complexes, this rotation is often restricted, and variable-temperature NMR studies can provide insights into the energy barriers and dynamic processes occurring in solution. For paramagnetic metal complexes, the signals are often significantly broadened and shifted, but can still provide valuable structural and magnetic information. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint that is highly useful for identifying functional groups and studying bonding, particularly in metal complexes.

Characterization of Functional Groups (e.g., Carbonyl Stretching Frequencies)

The IR spectrum of this compound is dominated by several key absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear as a strong, sharp band in the region of 1700-1750 cm⁻¹. libretexts.orgspectroscopyonline.com The exact frequency provides information about the electronic environment of the carbonyl group. Other characteristic bands include the C-O stretching vibrations of the ester group, typically found between 1000 and 1300 cm⁻¹, and the ring stretching vibrations of the bipyridine framework, which appear in the 1400-1600 cm⁻¹ region. researchgate.netpg.edu.pl

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, the aromatic ring vibrations of the bipyridine system often show strong signals in the Raman spectrum, which are useful for characterizing the ligand framework. researchgate.net

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR)
Ester C=OStretch1700 - 1750Strong
Pyridine C=N/C=CRing Stretch1400 - 1600Medium to Strong
Ester C-OStretch1000 - 1300Strong
Aromatic C-HBend700 - 900Medium to Strong

Identification of Ligand-Metal Coordination Bonds

Vibrational spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to a metal center. Upon complexation, the vibrational frequencies of the ligand are perturbed.

The coordination of the pyridine nitrogen atoms to the metal center typically leads to a shift of the pyridine ring stretching vibrations to higher frequencies (a blueshift) in the IR and Raman spectra. rsc.org This shift is indicative of the electronic changes within the ring upon donation of electron density to the metal.

Simultaneously, new vibrational modes corresponding to the metal-ligand bonds appear, usually in the far-infrared region (below 600 cm⁻¹). These metal-nitrogen (M-N) stretching vibrations provide direct evidence of the coordination bond. researchgate.net The frequency of these M-N bands can offer insights into the strength of the coordination bond, which is influenced by the nature of the metal ion. nih.gov Furthermore, the carbonyl stretching frequency (ν(C=O)) may also shift upon complexation, particularly if the carboxylate group is involved in secondary interactions or if the electronic properties of the entire conjugated system are altered by the metal. spectroscopyonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

Electronic spectroscopy is fundamental to understanding the electronic structure and potential applications of bipyridine ligands and their metal complexes, particularly in fields like photocatalysis and optoelectronics.

Analysis of Electronic Transitions and Metal-to-Ligand Charge Transfer (MLCT) Bands

The UV-Vis absorption spectrum of a metal complex of this compound is expected to display distinct bands corresponding to different electronic transitions. These transitions are generally categorized as ligand-centered (LC), metal-centered (MC), and charge-transfer (CT) bands.

Ligand-Centered (LC) Transitions: In the free this compound ligand, intense absorption bands are anticipated in the ultraviolet region. These arise from π → π* transitions within the aromatic bipyridine system. Upon coordination to a metal ion, these bands may undergo a slight shift.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: For complexes with electron-rich metals in low oxidation states (e.g., Ru(II), Re(I), Os(II)), intense MLCT bands are a defining feature. These transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. MLCT bands are highly significant as they are often the lowest energy absorption and are responsible for the rich photophysical and photochemical properties of these complexes. The intense color of many bipyridine complexes, such as the famous orange-red of tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), is due to MLCT absorption. These bands are typically very intense, with molar absorptivity (ε) values that can exceed 50,000 L mol⁻¹ cm⁻¹.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: If the metal is in a high oxidation state and the ligand is easily oxidized, LMCT transitions may be observed. This involves the transfer of an electron from a ligand-based orbital to a vacant or partially filled metal d-orbital.

The absorption spectrum of a hypothetical d⁶ metal complex, such as [Ru(Me-[2,4'-bpy]-6-CO₂Me)₃]²⁺, would likely show intense MLCT bands in the visible region (around 450-500 nm) and sharper, more intense LC (π → π*) bands in the UV region (below 350 nm).

Transition Type Typical Wavelength Region Description Expected for this compound Complexes
Ligand-Centered (π → π)Ultraviolet (< 350 nm)Excitation of an electron within the bipyridine ligand's orbitals.High-intensity absorptions expected.
Metal-to-Ligand Charge Transfer (MLCT)Visible (400-600 nm)Excitation of a d-electron from the metal to a π orbital of the ligand.Intense bands expected for d⁶ metal complexes (e.g., Ru(II), Re(I)).
Ligand-to-Metal Charge Transfer (LMCT)UV-VisibleExcitation of a ligand electron to an empty d-orbital of the metal.Possible with metal ions in high oxidation states.

Characterization of Photophysical Properties and Luminescence Quantum Yields

Many transition metal complexes of bipyridine ligands are luminescent, typically emitting light from the lowest-energy triplet MLCT (³MLCT) excited state. Following absorption and population of the MLCT state, the complex can relax to the ground state via radiative (luminescence) or non-radiative pathways.

The luminescence properties, such as the emission wavelength, lifetime (τ), and quantum yield (Φ), are highly sensitive to the nature of the ligand, the metal ion, and the surrounding environment. For instance, studies on various Re(I) and Ru(II) bipyridine complexes show that emission can be tuned from the deep red to the near-infrared (NIR) region by modifying the diimine ligands.

The luminescence quantum yield (Φ) is a measure of the efficiency of the emission process and is defined as the ratio of photons emitted to photons absorbed. It is often determined using a comparative method with a standard of known quantum yield, such as [Ru(bpy)₃][PF₆]₂ in an air-saturated solution. The confinement of a luminescent complex, for example within a Metal-Organic Framework (MOF), can significantly alter its photophysical properties, often leading to an extended excited-state lifetime. The emission lifetime is another crucial parameter, indicating the duration the complex remains in the excited state. Long lifetimes are often desirable for applications in sensing and photocatalysis.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of newly synthesized compounds.

Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-MS))

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing coordination complexes and polar organic molecules, as it typically keeps the molecule intact. For this compound, ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. For its metal complexes, such as a hypothetical [M(L)₃]²⁺ (where L is the title ligand), ESI-MS would show peaks corresponding to the intact complex, possibly with different charge states or loss of counter-ions.

The molecular ion peak confirms the molecular weight of the compound. Further structural information is obtained from the fragmentation pattern, which results from the breakdown of the energetically unstable molecular ion into smaller, charged fragments. The fragmentation of an ester like this compound would likely involve characteristic losses.

Common fragmentation pathways for the free ligand could include:

Loss of the methoxy (B1213986) group (•OCH₃), resulting in a peak at [M-31].

Loss of the entire carbomethoxy group (•CO₂CH₃), resulting in a peak at [M-59].

Cleavage of the bipyridine linkage.

The table below illustrates the expected primary ions in an ESI-MS spectrum for the free ligand.

Ion Formula Description Predicted m/z
[M+H]⁺[C₁₂H₁₁N₂O₂]⁺Protonated molecular ion215.08
[M-OCH₃]⁺[C₁₁H₈N₂O]⁺Loss of a methoxy radical184.06
[M-CO₂CH₃]⁺[C₁₀H₈N₂]⁺Loss of a carbomethoxy radical156.07

X-ray Diffraction (XRD)

X-ray diffraction is the most powerful technique for obtaining unambiguous, precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the precise coordinates of every atom within the asymmetric unit.

For this compound or one of its metal complexes, a successful single-crystal XRD analysis would provide definitive proof of its structure. Key information obtained would include:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Torsional Angles: The dihedral angle between the two pyridine rings, which is a critical parameter in bipyridine chemistry.

Coordination Geometry: For metal complexes, the geometry around the metal center (e.g., octahedral, tetrahedral) and the metal-ligand bond distances would be determined.

Intermolecular Interactions: Details of non-covalent interactions like hydrogen bonding or π-π stacking that dictate how the molecules pack in the solid state.

The table below shows the type of data that would be generated from a single-crystal XRD experiment for a hypothetical crystal of the title compound.

Crystallographic Parameter Description Example Data Type
Crystal SystemThe basic symmetry class of the crystal lattice.Monoclinic, Triclinic, Orthorhombic, etc.
Space GroupThe set of symmetry operations for the crystal.P-1, P2₁/c, etc.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles defining the repeating unit cell.a = 5.93 Å, b = 10.97 Å, c = 14.80 Å, α = 100.5°, β = 98.6°, γ = 103.8°
Volume (V)The volume of the unit cell.900.07 ų
ZThe number of formula units per unit cell.2, 4, 8, etc.
Bond Lengths / AnglesPrecise interatomic distances and angles.C-C = 1.39 Å, C-N-C = 117.5°

Analysis of Coordination Geometry, Bond Lengths, and Angles

The coordination of this compound to metal centers is anticipated to occur primarily through the nitrogen atoms of the bipyridine moiety, a classic chelating motif. The geometry of the resulting metal complexes is highly dependent on the metal ion, its oxidation state, and the presence of other coordinating ligands.

Detailed structural information from related ruthenium(II) complexes provides a strong basis for predicting the coordination environment. For instance, studies on ruthenium(II) complexes with the isomeric ligand 4'-methyl-2,2'-bipyridine-4-carboxylic acid (Mebpy-COOH) show a distorted octahedral geometry around the Ru(II) center. nih.gov Similarly, a ruthenium complex incorporating 6-carboxy-2,2'-bipyridine also adopts a distorted octahedral {RuO₂N₄} coordination, with the ligand coordinating bidentately through one carboxylate oxygen and one phenolic oxygen atom. mdpi.com In the crystal structure of Ru(phen)₂(MebpyCOO)·6H₂O, the Ru-N bond lengths range from 2.05 to 2.12 Å, and Ru-O bond lengths are approximately 2.10 Å, which are typical for such complexes. nih.gov

In complexes with other metals, such as zinc(II), a different coordination geometry is observed. A discrete complex with a formula of [ZnCl₂(L)₂], where L is the related ligand N-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester, shows the zinc atom adopting a distorted tetrahedral geometry. researchgate.net The coordination sphere consists of two nitrogen donors from the ligand and two chloride anions, with bond angles around the zinc center ranging from 103.62(11)° to 122.74(8)°. researchgate.net This illustrates the flexibility of the bipyridine framework in accommodating different coordination preferences of metal ions.

Table 1: Selected Bond Lengths and Angles in Structurally Analogous Metal Complexes

CompoundMetal CenterCoordination GeometryBondBond Length (Å)Bond Angle (°)Reference
[Ru(phen)₂(MebpyCOO)]⁺Ru(II)Distorted OctahedralRu-N2.05 - 2.12- nih.gov
[Ru(phen)₂(MebpyCOO)]⁺Ru(II)Distorted OctahedralRu-O~2.10- nih.gov
[ZnCl₂(L)₂]¹Zn(II)Distorted Tetrahedral--103.62 - 122.74 researchgate.net
[Ru(6-carboxylato-bpy)(bpy)₂]Ru(II)Monoclinic, P2₁/na = 11.088(3), b = 11.226(3), c = 35.283(9) nih.gov

¹ L = N-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular architecture of crystals containing this compound and its metal complexes is governed by a variety of non-covalent interactions. These include hydrogen bonds, π-π stacking, and halogen interactions, which collectively dictate the final crystal packing arrangement.

Hydrogen Bonding: Hydrogen bonds are expected to be a dominant feature in the crystal packing. The ester group and the pyridine nitrogen atoms can act as hydrogen bond acceptors. In related structures, O-H···N hydrogen bonds between carboxylic acid groups and pyridine nitrogen atoms are a common and predictable supramolecular synthon. nih.gov In the absence of a carboxylic acid proton, weaker C-H···O and C-H···N interactions involving the aromatic rings and the ester group would play a significant role in stabilizing the crystal lattice. For example, in a zinc complex with an analogous amide ligand, the amide cavity is bound with methanol (B129727) through O-H···O and N-H···O hydrogen bonds with bond lengths of 1.988 Å and 2.078 Å, respectively. researchgate.net In another related system, 1,1′-bis(carboxymethyl)-4,4′-bipyridinium, intermolecular hydrogen-bonding interactions between water molecules and carboxylate groups form a three-dimensional network. nih.gov

π-π Stacking: The aromatic pyridine rings of the bipyridine unit are prime candidates for π-π stacking interactions, which are crucial for the stabilization of the crystal structure. These interactions can occur between the bipyridine ligands of adjacent complex molecules. In a co-crystal of 4,4'-bipyridine (B149096) and 3-chlorothiophene-2-carboxylic acid, π-π stacking interactions are observed between the aromatic systems of the bipyridine molecules with a centroid-to-centroid distance of 3.794(2) Å. nih.gov Similarly, in certain copper(I) bipyridine complexes, intramolecular π-stacking interactions are noted between a phenyl ring of a phosphine (B1218219) ligand and the bipyridine domain, with centroid-centroid distances around 3.78 Å. rsc.org These interactions help to hold molecular chains together, often forming two- or three-dimensional supramolecular networks. nih.gov The planarity of the bipyridine system can, however, be influenced by substituents, which in turn affects the efficiency of the stacking. nih.gov

Table 2: Intermolecular Interactions in Structurally Analogous Compounds

Compound/SystemInteraction TypeDescription/Geometric ParametersReference
Co-crystal of 4,4′-bipyridine and 3-chlorothiophene-2-carboxylic acidπ-π StackingBetween bipyridine rings, Cg-Cg distance = 3.794(2) Å nih.gov
[ZnCl₂(L)₂]¹ with MethanolHydrogen BondingO-H···O (1.988 Å) and N-H···O (2.078 Å) between amide and methanol researchgate.net
1,1′-bis(carboxylatomethyl)-4,4′-bipyridine-1,1′-diiumHydrogen Bonding3D network formed by interactions between water and carboxylate groups nih.gov
[Cu(xantphos)((2-PhEt)₂bpy)][PF₆]π-π StackingBetween phenyl ring and pyridine ring, Cg-Cg distance = 3.78 Å rsc.org
Pt(II) complex with 4,4′-diphenyl-2,2′-bipyridineπ-π StackingBetween bipyridine ring and phenyl ring, Cg-Cg distance = 3.449(2) Å mdpi.com

¹ L = N-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester

Theoretical and Computational Studies on Methyl 2,4 Bipyridine 6 Carboxylate and Its Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-empirical methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in the computational study of molecules like Methyl [2,4'-bipyridine]-6-carboxylate. DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-311G(d,p), offer a balance between computational cost and accuracy for determining molecular properties. jacsdirectory.comresearchgate.net These calculations are essential for obtaining optimized geometries, electronic structures, and predicting spectroscopic data, providing a theoretical foundation for experimental observations. jacsdirectory.commaterialsciencejournal.org

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. jacsdirectory.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

DFT calculations would predict that the two pyridine (B92270) rings are largely planar. jacsdirectory.commaterialsciencejournal.org However, there is a torsional angle between the two rings around the central C-C bond. The exact angle is a balance between conjugative effects, which favor planarity, and steric hindrance. Conformational analysis would explore the energy landscape associated with the rotation around this bipyridine linkage to identify the global energy minimum and any rotational barriers. The optimized geometry provides crucial information on the spatial arrangement of the atoms, which influences the molecule's reactivity and interaction with other molecules. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP

ParameterAtoms InvolvedPredicted Value
Bond LengthC2-C4' (inter-ring)~1.49 Å
Bond LengthC6-C(O)O~1.51 Å
Bond LengthC=O (ester)~1.21 Å
Bond AngleC-C-C (in ring)~120°
Dihedral AngleN(py1)-C2-C4'-N(py2)~25-35°

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. thaiscience.info For this compound, DFT calculations typically show that the HOMO and LUMO are predominantly localized on the π-system of the bipyridine framework.

Furthermore, methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the charge distribution across the molecule. jacsdirectory.comresearchgate.net These calculations would confirm the high electron density on the electronegative nitrogen and oxygen atoms, identifying them as likely sites for electrophilic attack or coordination to metal ions. thaiscience.info

Table 2: Predicted Frontier Orbital Energies for this compound

ParameterPredicted Energy (eV)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-2.0 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.5 eVChemical stability and reactivity

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.orgbohrium.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* and n→π* transitions within the bipyridine system. Comparing calculated spectra with experimental data helps to assign the observed absorption bands to specific electronic transitions. materialsciencejournal.org The choice of functional, such as CAM-B3LYP or B2PLYP, can be critical for achieving high accuracy in these predictions. chemrxiv.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. scielo.org.mx By calculating the theoretical ¹H and ¹³C NMR spectra, researchers can assign the signals in experimentally obtained spectra, which is particularly useful for complex structures. jacsdirectory.comnih.gov The accuracy of these predictions is often improved when solvent effects are included in the calculation.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

SpectroscopyParameterHypothetical Experimental ValueHypothetical Calculated Value (TD-DFT/GIAO)
UV-Visλmax (π→π*)285 nm280 nm
¹H NMRH3' (proton ortho to N)8.70 ppm8.65 ppm
¹³C NMRC=O (ester)165.0 ppm166.2 ppm

Modeling of Redox Potentials and Electron Transfer Mechanisms

Bipyridine-based molecules are known for their rich redox chemistry, acting as electron mediators in various processes. nih.govsemanticscholar.org Computational electrochemistry, using DFT, can model the redox behavior of this compound. By calculating the energies of the neutral molecule and its reduced (radical anion) and oxidized (radical cation) forms, it is possible to predict its standard reduction and oxidation potentials.

These calculations are crucial for understanding electron transfer mechanisms. nih.gov For instance, in a complex with a metal ion, it can be determined whether an electron is added to the ligand or the metal center. Bipyridinium salts have been studied for their application in redox flow batteries, and computational modeling helps in tuning the redox potentials by modifying the molecular structure. frontiersin.orgnih.gov The electron transfer process often involves the reversible formation of a radical cation, and the kinetics of this process can also be investigated computationally. frontiersin.org

Investigation of Metal-Ligand Bonding Nature and Stability

This compound is a classic chelating ligand, capable of forming stable complexes with a wide range of transition metals through its two nitrogen atoms. DFT calculations are extensively used to investigate the nature and stability of the resulting metal-ligand bonds. acs.org

Computational analysis can reveal the preferred coordination geometry (e.g., octahedral, square planar) and the bond dissociation energies, which are a measure of the strength and stability of the complex. NBO analysis can be employed to quantify the charge transfer between the ligand and the metal and to describe the character of the coordinate bonds (i.e., the degree of covalent versus electrostatic interaction). nih.gov The carboxylate group, while not directly involved in chelation in this isomer, influences the electronic properties of the ligand, which in turn affects the stability and reactivity of the metal complex. wikipedia.org Carboxylate groups themselves can coordinate to metals in various modes, including monodentate (κ¹) and bidentate (κ²), which is a key feature in the broader chemistry of metal carboxylates. wikipedia.orgacs.org

Molecular Recognition Studies and Host-Guest Interactions (relevant to supramolecular applications)

The planar, aromatic structure of the bipyridine unit makes this compound an interesting building block for supramolecular chemistry. Computational methods can model how this molecule interacts with other molecules ("guests" or "hosts") through non-covalent forces.

Molecular docking simulations and DFT calculations can be used to study molecular recognition phenomena. These studies can predict the most stable arrangement of a host-guest pair and calculate the binding energy. The primary interactions driving this recognition are often π-π stacking between the bipyridine rings and other aromatic systems, as well as potential hydrogen bonding involving the ester group. In the context of metal-organic frameworks (MOFs), computational studies can predict how the functional groups on the ligand, such as the methyl ester, will influence the packing of the framework and the size and chemical nature of the resulting pores. nih.gov

Applications in Advanced Materials and Catalysis

Catalytic Applications in Organic Transformations

Bipyridine-based metal complexes are workhorses in catalysis, valued for their thermal stability and tunable electronic properties that allow for the facilitation of a wide array of organic reactions.

Homogeneous Catalysis for C-C Bond Formation and Other Organic Synthesis Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is fundamental to modern organic synthesis, particularly for constructing carbon-carbon (C-C) bonds. sigmaaldrich.com Transition metal complexes containing bipyridine ligands are frequently employed in cross-coupling reactions. illinois.edu The electronic properties of the bipyridine ligand, influenced by its substituents, can impact the efficiency of key catalytic steps such as oxidative addition and reductive elimination. nih.gov For instance, nickel catalysts with substituted bipyridine ligands have been studied for cross-electrophile coupling reactions, where the substituents significantly affect catalytic performance. nih.gov

While these principles are well-established for the bipyridine family, dedicated studies detailing the use of Methyl [2,4'-bipyridine]-6-carboxylate as a ligand in homogeneous catalysis for C-C bond formation were not identified in the conducted research. The potential of this specific ligand in reactions like Suzuki, Heck, or Negishi coupling remains an area for future exploration.

Photoredox Catalysis and Light-Driven Chemical Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, using light energy to drive chemical reactions under mild conditions. acs.orgnih.govrsc.org Polypyridyl complexes of metals like ruthenium and iridium are classic examples of photoredox catalysts, capable of engaging in single-electron transfer (SET) processes upon photoexcitation. nih.govresearchgate.net The design of the bipyridine ligand is crucial for tuning the photophysical and redox properties of the catalyst. acs.org For example, modifying the ligand can alter the excited-state lifetimes and redox potentials, which are key to enabling specific transformations such as reductive dehalogenations or radical cyclizations. acs.orgnih.govacs.org

Despite the extensive research into bipyridine-based photoredox catalysts, no specific studies were found that utilize complexes of this compound for light-driven chemical transformations. The unique electronic asymmetry of this ligand could potentially offer interesting properties, but its application in this field has not been documented in the available literature.

Electrocatalytic and Photocatalytic CO2 Reduction and Activation

The conversion of carbon dioxide (CO₂) into value-added chemicals and fuels is a critical goal for sustainable chemistry. mdpi.com Metal complexes with polypyridyl ligands, including bipyridines, are among the most studied homogeneous catalysts for the electrochemical and photochemical reduction of CO₂. mdpi.comrsc.org The bipyridine ligand can act as an electron sink, stabilizing the reduced states of the metal complex, which is a key step in the catalytic cycle for CO₂ activation. depaul.eduresearchgate.net Researchers have extensively studied how substituents on the bipyridine ring affect catalyst activity, selectivity, and overpotential in CO₂ reduction. rsc.orgacs.org For example, complexes of rhenium and manganese with various bipyridine ligands are well-known for selectively reducing CO₂ to carbon monoxide (CO) or formate. acs.org

A comprehensive search did not yield specific reports on the application of this compound in either electrocatalytic or photocatalytic CO₂ reduction. The performance of this particular ligand in such systems is yet to be investigated.

Catalyst Recyclability and Green Chemistry Considerations

A major focus of green chemistry is the development of catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and cost. researchgate.net For homogeneous catalysts, this often involves immobilizing the metal complex onto a solid support. researchgate.netthieme-connect.de Bipyridine ligands can be functionalized with anchoring groups to attach them to materials like polymers, silica, or metal-organic frameworks (MOFs). rsc.orgrsc.org This strategy aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts. rsc.org

There is no available research describing the immobilization or recycling of catalysts based specifically on the this compound ligand. The development of recyclable catalysts from this compound would require its functionalization or incorporation into a stable, heterogeneous support system.

Development of Functional Materials

Bipyridine derivatives are not only used as ligands in discrete molecular complexes but also as building blocks for constructing extended, functional materials with unique properties.

Metal-Organic Frameworks (MOFs) for Gas Storage, Separation, and Adsorption Technologies

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal nodes linked by organic ligands. nih.gov Their high surface areas and tunable pore environments make them promising for applications like gas storage, separation, and catalysis. nih.govfrontiersin.orgalfa-chemistry.com Bipyridine-based ligands are widely used in MOF synthesis, often in conjunction with carboxylate linkers, to create robust and functional frameworks. nih.govresearchgate.netresearchgate.netresearchgate.net The bipyridine unit can act as a pillar or strut, connecting layers of metal-carboxylate sheets, or it can be part of the primary linker itself if functionalized with carboxylate groups. rsc.orgfrontiersin.org These bipyridine sites within the MOF can also serve as open coordination sites for post-synthetic metalation, introducing catalytic activity. rsc.org

The structure of this compound, being a mono-ester, does not make it a conventional linker for building extended MOF architectures, which typically require at least two connecting points (e.g., dicarboxylic acids). alfa-chemistry.com It could potentially be used as a modulating ligand that caps (B75204) metal clusters or as a precursor to the corresponding carboxylic acid. However, no studies were found describing the use of this compound or its corresponding carboxylic acid in the synthesis of MOFs for gas storage or separation.

Data on Bipyridine Ligands in Related Research

While specific data for this compound is unavailable, the following table illustrates the diversity of related bipyridine ligands that have been successfully used in the applications discussed, highlighting the research gap for the title compound.

Application AreaExamples of Researched Bipyridine LigandsKey Findings
Homogeneous Catalysis 4,4'-di-tert-butyl-2,2'-bipyridine; 6,6'-disubstituted-2,2'-bipyridinesLigand substituents strongly influence catalyst stability and activity in cross-coupling reactions. nih.govdepaul.edu
Photoredox Catalysis Tris(2,2′-bipyridine)ruthenium(II); 4,6-disubstituted-2,2'-bipyridine-Cu complexesLigands tune excited-state lifetimes and redox potentials, enabling a wide range of organic transformations. nih.govacs.org
CO₂ Reduction 2,2′-bipyridine; 4,4′-di-tert-butyl-2,2′-bipyridine; 2,2′-bipyridine-4,4' dicarboxylic acidUsed in Re, Mn, Mo, and W complexes to facilitate the electro- and photocatalytic conversion of CO₂ to CO. rsc.orgdepaul.eduacs.org
Catalyst Recyclability 4,4′-bipyridine; 2,2'-bipyridine-5,5'-dicarboxylateBipyridine ligands are incorporated into MOFs (e.g., Cu₂(BDC)₂(BPY)) to create stable, reusable heterogeneous catalysts. rsc.org
Metal-Organic Frameworks 4,4′-bipyridine; 2,2′-bipyridine-4,4′-dicarboxylic acid; 2,2'-bipyridine-5,5'-dicarboxylateAct as linkers or pillars to build porous frameworks for gas adsorption, sensing, and catalysis. frontiersin.orgrsc.orgnih.gov

Luminescent and Optoelectronic Materials

The incorporation of bipyridine ligands into metal complexes is a cornerstone of research in luminescent and optoelectronic materials. Transition metal complexes, particularly those of ruthenium(II), iridium(III), and lanthanide ions, featuring bipyridine-based ligands are renowned for their rich photophysical properties, including intense and long-lived luminescence. acs.orgacs.orgnih.gov These characteristics make them suitable for applications such as organic light-emitting diodes (OLEDs), luminescent probes, and light-harvesting antennas.

The fundamental mechanism in many luminescent ruthenium(II) polypyridine complexes involves a metal-to-ligand charge transfer (MLCT) excited state. nih.gov Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The subsequent radiative decay from this excited state produces luminescence. The properties of this emission, such as wavelength, quantum yield, and lifetime, can be finely tuned by modifying the structure of the bipyridine ligands. nih.gov For instance, the presence of the carboxylate group in this compound can influence the energy of the ligand's π* orbitals, thereby modulating the color of the emitted light.

Lanthanide complexes represent another important class of luminescent materials. Lanthanide ions themselves exhibit sharp, line-like emission bands but suffer from very low absorption cross-sections due to the forbidden nature of f-f transitions. nih.gov To overcome this, organic ligands like this compound can act as "antenna" chromophores. The bipyridine unit efficiently absorbs UV light and transfers the excitation energy to the central lanthanide ion, which then emits its characteristic light. This process, known as the antenna effect, significantly enhances the luminescence intensity of the lanthanide ion.

The research findings on related bipyridine complexes are summarized in the table below, illustrating the potential of this compound in this field.

Table 1: Photophysical Properties of Representative Bipyridine-Containing Metal Complexes

Complex/Ligand Metal Ion Key Photophysical Property Application Area Reference
[Ru(bpy)3]2+ & derivatives Ru(II) Intense MLCT-based luminescence Probes, Photocatalysis nih.gov
[Ru(bpy)2(BNIQ)]2+ Ru(II) Luminescence enhancement upon DNA binding Biosensors acs.org
Lanthanide-organic frameworks Ln(III) Ligand-sensitized luminescence Fluorescent Materials nih.gov

Electrochromic Materials and Devices

Electrochromic materials can reversibly change their optical properties, such as color and transparency, in response to an applied electrical potential. nih.gov This phenomenon is the basis for technologies like smart windows, auto-dimming rearview mirrors, and low-power displays. Bipyridine derivatives, particularly viologens (N,N'-disubstituted 4,4'-bipyridine (B149096) salts), are a well-studied class of organic electrochromic materials. wikipedia.orglboro.ac.ukmdpi.com

Viologens typically exist as colorless dications. Upon a one-electron reduction, they form intensely colored radical cations, and a second reduction yields a neutral species that can also be colored. wikipedia.orgmdpi.com This reversible redox activity is responsible for their electrochromic behavior. While this compound is a 2,4'-bipyridine (B1205877) isomer and not the 4,4'-bipyridine precursor of traditional viologens, it can be quaternized to produce analogous electroactive species.

Another major approach to electrochromic materials involves transition metal coordination complexes and polymers. Ruthenium complexes with substituted bipyridine ligands, for instance, can be electropolymerized onto conductive surfaces to form stable, redox-active films. cambridge.org The color of these films changes as the oxidation state of the central metal ion is switched electrochemically. For example, [Ru(L)3]2+ complexes (where L is a vinyl-substituted bipyridine) can be reductively electropolymerized to create films that display multiple colors depending on the applied potential. cambridge.org The carboxylate group on this compound offers a convenient handle for covalent incorporation into polymer backbones, opening a pathway to new electrochromic polymers with potentially tunable properties.

Table 2: Examples of Bipyridine-Based Electrochromic Systems

Material Type Core Structure Electrochromic Mechanism Potential Application Reference(s)
Viologens 4,4'-Bipyridinium Reversible reduction of dication to colored radical cation Smart Windows, Displays lboro.ac.ukmdpi.com
Metallopolymers [Ru(vinyl-bpy)3]2+ Redox switching of Ru center and ligand-based reductions Electrochromic Films cambridge.org
Donor-Acceptor Polymers Poly(2,6-di(9H-carbazol-9-yl)pyridine) Electrochemical doping/dedoping of conjugated backbone Multi-color ECDs mdpi.com

Chemical Sensors and Fluorescence Probes

Fluorescent chemical sensors are powerful tools for detecting and quantifying trace amounts of specific analytes in complex environments, including biological systems. mdpi.comcore.ac.uk The design of these sensors often relies on a modular approach combining a fluorophore (the signaling unit) with a receptor (the recognition unit). nih.gov Bipyridine-containing metal complexes, especially those of ruthenium(II), are excellent platforms for such sensors.

A common sensing mechanism is photoinduced electron transfer (PET). In a "turn-on" sensor, the bipyridine-metal complex's luminescence is initially "off" due to quenching by a nearby receptor unit. When the target analyte binds to the receptor, the PET process is inhibited, "turning on" the bright luminescence of the complex. acs.org The this compound ligand is well-suited for this purpose. The bipyridine moiety can serve as the chelating unit for a luminescent metal center like Ru(II), while the carboxylate group can be functionalized to act as a selective receptor for specific analytes, such as metal ions or biologically relevant molecules. nih.govacs.org For example, the carboxylate could be modified to bind to specific metal ions, leading to a change in the luminescent properties of the complex upon binding. acs.org

Furthermore, bipyridine-based compounds have been developed as fluorescent probes for pH. nih.gov Changes in pH can alter the protonation state of the ligand or an attached functional group, which in turn modulates the electronic structure and luminescent output of the molecule or its metal complex.

Table 3: Principles of Bipyridine-Based Fluorescent Sensors

Sensor Target Receptor/Mechanism Signaling Unit Typical Output Reference(s)
Metal Ions Carboxylate/Thiol groups, PET Organic Dyes, QDs Fluorescence quenching or enhancement core.ac.ukacs.org
Anions/Molecules H-bonding, Analyte-induced cleavage Ru(II) bipyridine complexes Luminescence "turn-on" acs.org
pH Deprotonation of phenolic OH Iminophenol-pyridine conjugate Fluorescence intensity enhancement nih.gov

Stimuli-Responsive Materials (e.g., Spin Crossover Complexes)

Stimuli-responsive materials, which can change their physical properties in response to external triggers like temperature, light, or pressure, are at the forefront of materials science. researchgate.net Spin crossover (SCO) complexes are a prominent class of such materials. uoregon.edu These are typically coordination compounds of first-row transition metals, most commonly iron(II), in an octahedral ligand field. nih.gov Depending on the external conditions, the Fe(II) center can switch between a low-spin (LS, S=0, diamagnetic) state and a high-spin (HS, S=2, paramagnetic) state. nih.gov This spin transition is accompanied by significant changes in magnetic properties, color, and molecular volume, making SCO complexes promising for applications in molecular switches, data storage, and sensors. uoregon.edunih.gov

The design of SCO complexes hinges on the careful selection of ligands to create a ligand field strength that is close to the electron pairing energy of the metal ion. N-donor ligands, particularly those from the pyridine (B92270) and pyrazole (B372694) families, are frequently used for this purpose. uoregon.eduscispace.com Bipyridine ligands are classic components in SCO chemistry. The electronic and steric properties of the bipyridine can be modified to tune the transition temperature (T1/2) and the cooperativity (abruptness) of the spin transition. For example, dinuclear iron(II) complexes bridged by bis-bipyridine ligands have been shown to exhibit gradual or incomplete spin transitions. rsc.org

This compound is a promising ligand for the synthesis of new SCO complexes. The bipyridine core provides the necessary N-donor environment to potentially stabilize both spin states of an Fe(II) center. Furthermore, the methyl and carboxylate substituents can influence the crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) within the solid state. These interactions are crucial for achieving cooperative spin transitions and thermal hysteresis, a form of molecular memory that is highly desirable for device applications. nih.gov

Table 4: Key Features of Bipyridine-Containing Spin Crossover Systems

Complex Type Ligand System Key SCO Characteristic Influencing Factor Reference(s)
Mononuclear Fe(II) Heteroleptic with bppCOOH Surface-anchor-able SCO complex Ligand field tuning, intermolecular interactions scispace.com
Dinuclear Fe(II) Bis-bipyridine bridging ligands Gradual or incomplete spin transition Steric hindrance, limited π-π stacking rsc.org
1D Coordination Polymer 4,4′-dipyridylethyne axial linker Wide thermal hysteresis Inter-chain hydrogen bonding, cooperativity nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.